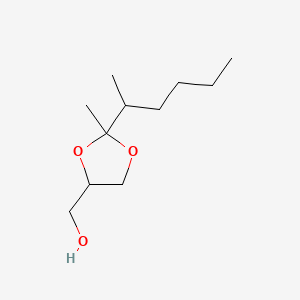

2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol

Description

2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol (CAS 5660-53-7) is a dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a hydroxymethyl group at position 4 and branched alkyl groups (methyl and methylpentyl) at position 2. It is synthesized via acetal formation between ketones and glycols, a common method for dioxolane-based compounds . Key properties include:

- Molecular weight: 188.27 g/mol

- Boiling point: 234.1°C

- Density: 0.974 g/cm³

- LogP: 1.156 (moderate lipophilicity)

- Solubility: 9.583 g/L in 0.0001M Na₂CO₃ at 25°C .

This compound is used in pesticide formulations (e.g., as an inert ingredient) due to its low acute oral toxicity (LD₅₀ >2,000 mg/kg in mice) but poses severe eye irritation risks (Category 1 hazard) .

Properties

CAS No. |

63980-38-1 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

(2-hexan-2-yl-2-methyl-1,3-dioxolan-4-yl)methanol |

InChI |

InChI=1S/C11H22O3/c1-4-5-6-9(2)11(3)13-8-10(7-12)14-11/h9-10,12H,4-8H2,1-3H3 |

InChI Key |

HADGDWQOEKNXOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C1(OCC(O1)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield formaldehyde or formic acid, while reduction could produce simpler alcohols.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic chemistry. Its functional groups enable it to participate in various chemical reactions, including:

- Reactions with Electrophiles: The hydroxyl group can act as a nucleophile, allowing for substitution reactions.

- Formation of Complex Molecules: It can be used to synthesize more complex organic compounds through multi-step synthetic pathways.

Biological Applications

Research has indicated potential biological activities associated with derivatives of 2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol:

- Antimicrobial Properties: Studies have shown that certain derivatives exhibit antimicrobial activity, making them candidates for pharmaceutical development.

- Skin Sensitization Studies: The compound has been evaluated for skin sensitization potential, contributing to the understanding of its safety profile in cosmetic formulations .

Industrial Applications

In the industrial sector, this compound is utilized for:

- Solvent Development: As an alternative aprotic solvent, it is being explored for its environmental benefits and lower toxicity compared to traditional solvents .

- Material Science: The compound's unique structure allows it to be used in the development of new materials with specific properties tailored for applications in coatings and adhesives.

Case Studies

Mechanism of Action

The mechanism by which 2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol exerts its effects would depend on its specific interactions with molecular targets. The dioxolane ring and methanol group may interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways and cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Methyl-2-pentyl-1,3-dioxolane-4-methanol (CAS 4361-59-5)

2-Heptyl-2-methyl-1,3-dioxolane-4-methanol (CAS 5660-50-4)

4-Methyl-2-pentyl-1,3-dioxolane (CAS 26563-74-6)

- Structure : Lacks the hydroxymethyl group.

- Properties :

- Contrast : Absence of the hydroxymethyl group eliminates hydrogen-bonding capacity, reducing polarity and toxicity risks.

Data Table: Key Comparative Properties

| Compound (CAS) | Molecular Weight (g/mol) | Solubility (g/L) | LogP | Toxicity (Oral LD₅₀) | Key Applications |

|---|---|---|---|---|---|

| 5660-53-7 (Target) | 188.27 | 9.583 | 1.156 | >2,000 mg/kg | Pesticides, surfactants |

| 4361-59-5 | 188.27 | 9.583 | N/A | N/A | Agrochemicals |

| 5660-50-4 | 216.32 | 0.770 | N/A | N/A | Industrial solvents |

| 26563-74-6 | 158.24 | N/A | ~1.5 | N/A | Food flavorings |

Biological Activity

2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol is a compound that belongs to the class of dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C11H20O3

- IUPAC Name : 2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol

2. Anti-inflammatory Effects

Dioxolanes are also noted for their anti-inflammatory properties. Compounds within this class may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Such activities have been observed in related structures where modulation of inflammatory pathways was evident .

3. Cytotoxicity and Cancer Research

Meroterpenoids and other dioxolane derivatives have been studied for their cytotoxic effects against cancer cell lines. For example, certain meroterpenoids showed significant cytotoxicity against hepatocarcinoma and erythroleukemic cells . Although specific data on 2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol is sparse, the structural similarity to these compounds suggests potential for further investigation in cancer therapy.

Data Table: Biological Activities of Dioxolanes

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Various dioxolanes | Inhibition of bacteria like S. aureus |

| Anti-inflammatory | Meroterpenoids | Reduction in cytokine production |

| Cytotoxicity | Meroterpenoids | Significant effects on cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several dioxolane derivatives against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as therapeutic agents .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled study, a related dioxolane compound was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to decreased levels of nitric oxide and inflammatory cytokines. This highlights the anti-inflammatory potential that may also be applicable to 2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol .

Research Findings

Recent reviews emphasize the importance of exploring dioxolanes for their diverse biological activities. The synthesis and characterization of new derivatives could lead to enhanced therapeutic options across various fields including oncology and infectious diseases .

Q & A

Basic: What are the recommended methods for synthesizing 2-Methyl-2-(methylpentyl)-1,3-dioxolane-4-methanol in a laboratory setting?

Methodological Answer:

The synthesis typically involves acid-catalyzed cyclization of a diol precursor with a ketone or aldehyde. A stepwise approach is recommended:

Precursor Preparation : Start with a substituted pentanol (e.g., 2-methyl-1-pentanol) and oxidize it to the corresponding ketone .

Cyclization : Use a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions to form the dioxolane ring. Monitor reaction progress via TLC or GC-MS .

Purification : Employ fractional distillation or column chromatography to isolate the product. Verify purity using NMR (¹H, ¹³C) and FTIR to confirm the dioxolane ring and methanol substituent .

Safety : Use fume hoods, gloves, and eye protection due to potential irritancy of intermediates .

Advanced: How can computational chemistry be integrated into the design and optimization of this compound’s synthesis?

Methodological Answer:

Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., GRRM) can:

Predict Transition States : Identify energetically favorable pathways for dioxolane ring formation, minimizing side reactions .

Solvent Optimization : Use COSMO-RS simulations to select solvents that enhance reaction kinetics while stabilizing intermediates .

Basic: What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- FTIR : Look for C-O-C stretching (1050–1150 cm⁻¹) and O-H vibrations (3200–3600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the dioxolane backbone .

Advanced: What strategies resolve contradictions in reaction yield data when scaling up synthesis?

Methodological Answer:

Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, stoichiometry) causing yield discrepancies. Use ANOVA to identify significant factors .

Microreactor Systems : Conduct small-scale continuous flow experiments to mimic large-scale conditions and identify mass transfer limitations .

In Situ Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate concentrations and adjust parameters dynamically .

Basic: What safety precautions are critical when handling this compound during experimental procedures?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use closed systems to avoid inhalation .

- Waste Management : Segregate acidic or reactive byproducts (e.g., residual catalysts) and store in labeled containers for professional disposal .

- Emergency Protocols : Maintain spill kits with neutralizing agents (e.g., sodium bicarbonate for acid spills) and ensure eyewash stations are accessible .

Advanced: How can biocatalytic approaches improve the sustainability of synthesizing this compound?

Methodological Answer:

Enzyme Selection : Screen lipases or esterases (e.g., Candida antarctica Lipase B) for enantioselective cyclization under mild conditions .

Solvent-Free Systems : Use ionic liquids or deep eutectic solvents to enhance enzyme stability and reduce environmental impact .

Waste Minimization : Optimize cofactor regeneration systems (e.g., NADH recycling) to improve atom economy and reduce byproducts .

Basic: What are the common impurities or byproducts observed during synthesis, and how are they identified?

Methodological Answer:

- Common Impurities :

- Unreacted diol precursors (detected via GC-MS retention time matching).

- Ring-opened isomers (identified by NMR splitting patterns).

- Byproduct Analysis : Use HPLC with a C18 column to separate and quantify degradation products. Compare UV-Vis spectra with reference standards .

Advanced: What role does reaction mechanism elucidation play in enhancing synthesis selectivity?

Methodological Answer:

Kinetic Isotope Effects (KIE) : Study deuterated analogs to determine rate-limiting steps (e.g., proton transfer vs. ring closure) .

In Silico Modeling : Simulate intermediates using molecular dynamics to identify steric hindrance points affecting selectivity .

Catalyst Tuning : Modify acid catalysts (e.g., sulfonic acid-functionalized mesoporous silica) to stabilize transition states and suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.